Oral Dose Potency in Scopolamine-Induced Amnesia: PGS32 vs. Donepezil – 40-Fold Lower Effective Dose
In the scopolamine-induced amnesia model in C57BL/6J mice assessed by channel water maze, oral administration of PGS32 at 0.125 mg·kg⁻¹·d⁻¹ for 19 days abolished scopolamine-induced memory impairment, evidenced by significantly decreased latency times and reduced error numbers compared to the model group [1]. In the same study, the positive control donepezil required a dose of 5 mg/kg (oral) to achieve comparable cognitive improvement [1]. This represents a 40-fold lower effective oral dose for PGS32 relative to donepezil under identical experimental conditions. Furthermore, PGS32 demonstrated an inverted U-shaped dose-response curve: 5 mg/kg was effective, while 20 mg/kg was not as effective, suggesting that lower doses may be more efficacious [1]. This narrows the effective dosing window but highlights exceptional potency at the low end of the dose range.
| Evidence Dimension | Minimum effective oral dose abolishing scopolamine-induced memory impairment in channel water maze (C57BL/6J mice) |
|---|---|
| Target Compound Data | PGS32: 0.125 mg·kg⁻¹·d⁻¹ p.o. for 19 days – significantly reversed scopolamine-induced latency and error increases (P<0.05 vs. model) [1] |
| Comparator Or Baseline | Donepezil: 5 mg/kg p.o. – positive control in the same experimental paradigm; Scopolamine model group: 2 mg/kg i.p. induced significant impairment vs. vehicle control (P<0.01) [1] |
| Quantified Difference | 40-fold lower effective oral dose (0.125 vs. 5 mg/kg); PGS32 effective at 0.125 mg/kg while donepezil requires 5 mg/kg to achieve comparable reversal of cognitive deficits [1] |
| Conditions | C57BL/6J mice (18–20 g); compound administered orally (i.g.) daily for 19 days; scopolamine 2 mg/kg i.p. 30 min prior to channel water maze testing on days 16–19; behavioral readouts: latency time to platform and total error numbers [1] |
Why This Matters
For procurement decisions in cognitive impairment research, PGS32 offers an order-of-magnitude lower oral dose requirement than the clinical standard donepezil, reducing compound consumption per study and potentially minimizing dose-dependent off-target effects while maintaining robust behavioral efficacy.
- [1] Zhou H, Xue W, Chu SF, Wang ZZ, Li CJ, Jiang YN, Luo LM, Luo P, Li G, Zhang DM, Chen NH. Polygalasaponin XXXII, a triterpenoid saponin from Polygalae Radix, attenuates scopolamine-induced cognitive impairments in mice. Acta Pharmacol Sin. 2016;37(8):1045-1053. View Source
